molecular formula C16H15N5O3S B2999216 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921075-33-4

2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2999216
CAS No.: 921075-33-4
M. Wt: 357.39
InChI Key: AIUWFYRTRNJDGS-UHFFFAOYSA-N
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Description

The compound 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide features a benzamide core substituted at the 2-position with a methylsulfonyl group and an N-linked (1-phenyl-1H-tetrazol-5-yl)methyl moiety. Key structural attributes include:

  • Benzamide backbone: A common pharmacophore in medicinal chemistry, facilitating interactions with biological targets via hydrogen bonding and π-stacking .
  • Methylsulfonyl group: A strong electron-withdrawing group (EWG) that enhances polarity and metabolic stability compared to thioethers or esters.

Properties

IUPAC Name

2-methylsulfonyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-25(23,24)14-10-6-5-9-13(14)16(22)17-11-15-18-19-20-21(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUWFYRTRNJDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from phenylhydrazine and sodium azide under acidic conditions. The benzamide core can be introduced through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The methylsulfonyl group is usually introduced via sulfonylation, using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield a sulfone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights critical differences between the target compound and structurally related analogs:

Compound Name Core Structure Substituents Electronic Effects Potential Applications
Target Compound Benzamide 2-methylsulfonyl, N-(tetrazolylmethyl) Strong EWG (polar, enhances binding) Speculative: Enzyme inhibition, receptor modulation
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, N-(hydroxyalkyl) Moderate EWG, H-bond donor Metal-catalyzed C–H functionalization (directing group)
Compound 15 () Benzamide 2-thienylmethylthio, cyano pyridinyl Thioether (mild EWG), aromatic π-system Antiviral, anticancer (patent example)
2-Phenylbenzimidazole-5-sulfonic acid Benzimidazole 5-sulfonic acid Strongly acidic (pH-dependent solubility) UV filter (Ensulizole in sunscreens)
Key Observations:

Compared to the sulfonic acid in 2-phenylbenzimidazole-5-sulfonic acid (), the methylsulfonyl group is less acidic but retains significant polarity, balancing solubility and membrane permeability .

Bioisosteric Replacements :

  • The tetrazole ring in the target compound mimics carboxylate groups but avoids ionization, which could improve oral bioavailability compared to carboxylic acid-containing analogs .
  • In contrast, the hydroxyalkyl group in ’s compound acts as an N,O-bidentate directing group for synthetic chemistry, a role less relevant to the target compound’s design .

Synthetic Utility :

  • Compounds like those in often employ thioether or heterocyclic substituents for diversified reactivity, whereas the methylsulfonyl group in the target compound may prioritize stability and target affinity .

Biological Activity

2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, also known by its IUPAC name, is a complex organic molecule featuring a methylsulfonyl group, a benzamide core, and a tetrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although detailed studies are still limited.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H15N5O3S\text{C}_{16}\text{H}_{15}\text{N}_{5}\text{O}_{3}\text{S}

Key Features:

  • Methylsulfonyl Group : Enhances solubility and may influence metabolic pathways.
  • Tetrazole Moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific biological targets such as enzymes or receptors, potentially modulating their activity. The presence of the tetrazole ring suggests that it may exhibit interactions similar to other tetrazole derivatives, which have been shown to inhibit various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For example, derivatives of tetrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Study on Tetrazole Derivatives : A study demonstrated that certain tetrazole-containing compounds had IC50 values in the low micromolar range against cancer cell lines, suggesting strong cytotoxic effects .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances the anticancer activity of tetrazole derivatives. This insight could be pivotal in optimizing the structure of this compound for improved efficacy .

Antimicrobial Properties

Tetrazoles are also noted for their antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.

Comparative Analysis

A comparison with structurally similar compounds reveals that the unique combination of functional groups in this compound may confer distinct pharmacological profiles.

Compound NameStructureBiological Activity
Similar Compound AStructure AModerate anticancer activity
Similar Compound BStructure BHigh antimicrobial activity
This compound Target CompoundPotentially high efficacy due to unique functional groups

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

  • Tetrazole Ring Formation : Using phenylhydrazine and sodium azide.
  • Amide Coupling : Employing DCC and DMAP for the formation of the benzamide bond.
  • Sulfonation : Introduction of the methylsulfonyl group via methanesulfonyl chloride.

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